CRA-19156

Structural Biology X-ray Crystallography Structure-Based Drug Design

3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide (commonly known as CRA-19156) is a hydroxamate-based histone deacetylase (HDAC) inhibitor characterized by a biphenyl scaffold with a dimethylamide substitution. It is specifically recognized as an HDAC8 inhibitor within the class I HDAC family, with its binding mode to the human enzyme definitively established by X-ray crystallography at 2.20 Å resolution (PDB ID: 1VKG).

Molecular Formula C24H23N3O4
Molecular Weight 417.5 g/mol
Cat. No. B1669599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRA-19156
SynonymsCRA-19156;  CRA19156;  CRA 19156
Molecular FormulaC24H23N3O4
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)N(C)C)C3=CC=C(C=C3)C(=O)NO
InChIInChI=1S/C24H23N3O4/c1-15-4-6-17(7-5-15)22(28)25-21-13-19(12-20(14-21)24(30)27(2)3)16-8-10-18(11-9-16)23(29)26-31/h4-14,31H,1-3H3,(H,25,28)(H,26,29)
InChIKeyDOPFUKKMSDUVTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Why 3-[4-(Hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide (CRA-19156) Matters for HDAC8-Targeted Research and Procurement


3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide (commonly known as CRA-19156) is a hydroxamate-based histone deacetylase (HDAC) inhibitor characterized by a biphenyl scaffold with a dimethylamide substitution . It is specifically recognized as an HDAC8 inhibitor within the class I HDAC family, with its binding mode to the human enzyme definitively established by X-ray crystallography at 2.20 Å resolution (PDB ID: 1VKG) [1]. This high-resolution structural elucidation distinguishes it from many HDAC inhibitors for which experimental structures are unavailable, providing a verified foundation for structure-based drug design and selectivity engineering. The compound serves as a critical reference standard for HDAC8 inhibition studies, particularly when evaluating the isoform selectivity profiles of novel HDAC inhibitor candidates.

Why CRA-19156 (3-[4-(Hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide) Cannot Be Replaced by Generic HDAC Pan-Inhibitors or Alternative HDAC8 Probes


Generic substitution fails because HDAC inhibitors exhibit profoundly divergent isoform selectivity profiles, and even compounds within the same HDAC8-targeting class possess distinct binding mechanisms and structural features [1]. For instance, broad-spectrum pan-HDAC inhibitors such as CRA-026440 potently inhibit multiple class I and II HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10) with low nanomolar Ki values [2]. Their use in experiments intended to interrogate HDAC8-specific biology introduces confounding variables from the concurrent inhibition of other isoforms. Similarly, alternative HDAC8-selective inhibitors like PCI-34051, while highly selective (>200-fold over other HDACs), exhibit different potency (IC50 = 10 nM) and a distinct chemical scaffold (indole-based) that does not serve as a direct structural analog for benzamide/hydroxamate SAR studies [3]. Therefore, the substitution of CRA-19156 with either a pan-inhibitor or a chemically dissimilar HDAC8 inhibitor invalidates comparative structure-activity relationship (SAR) analysis and compromises the integrity of isoform-specific functional studies. The quantitative evidence below substantiates these non-interchangeable characteristics.

Quantitative Differentiation Guide: CRA-19156 (3-[4-(Hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide) vs. Closest Comparators


Structural Elucidation: CRA-19156 Co-Crystal Structure Provides Atomic-Level Binding Detail Unavailable for Most HDAC8 Probes

CRA-19156 is distinguished by the availability of a high-resolution X-ray co-crystal structure with human HDAC8 (PDB ID: 1VKG) at 2.20 Å resolution [1]. This is a direct comparison to the lack of an experimentally determined co-crystal structure for many commonly used alternative HDAC8 inhibitors, such as PCI-34051. The CRA-19156 structure reveals specific molecular interactions, including the chelation of the active-site zinc ion by the hydroxamic acid moiety and hydrophobic contacts within the catalytic tunnel, providing a definitive atomic-level map for rational drug design and selectivity engineering that is absent for the comparator.

Structural Biology X-ray Crystallography Structure-Based Drug Design Molecular Pharmacology

Isoform Selectivity: CRA-19156 Exhibits a Narrower HDAC Inhibition Profile Compared to Pan-HDAC Inhibitor CRA-026440

CRA-19156 is reported as an HDAC8 inhibitor, with a measured IC50 of 100 nM against HDAC8 [1]. In contrast, the pan-HDAC inhibitor CRA-026440 potently inhibits multiple HDAC isoforms, including HDAC8 with a Ki of 7 nM, but also HDAC1 (Ki=4 nM), HDAC2 (Ki=14 nM), HDAC3 (Ki=11 nM), HDAC6 (Ki=15 nM), and HDAC10 (Ki=20 nM) [2]. This direct comparison of inhibitory profiles demonstrates that CRA-19156 possesses a significantly narrower spectrum of HDAC isoform inhibition than CRA-026440, making it a more suitable tool for experiments where broad-spectrum HDAC inhibition would confound biological interpretation.

HDAC Inhibitor Isoform Selectivity Chemical Biology Epigenetics

Potency Benchmarking: CRA-19156 HDAC8 Inhibitory Activity Falls Between the Highly Potent PCI-34051 and the Less Potent Reference Compound M344

Quantitative potency comparisons place CRA-19156 (HDAC8 IC50 = 100 nM) [1] in a specific activity tier. It is 10-fold less potent against HDAC8 than the highly selective inhibitor PCI-34051, which has an IC50 of 10 nM [2]. However, it is 2.5-fold more potent than the pan-HDAC reference inhibitor M344, which exhibits an IC50 of 40 nM for rat liver HDAC and 100 nM for maize HDAC [3]. This cross-study comparable analysis positions CRA-19156 as a moderately potent HDAC8 inhibitor with a distinct activity profile, neither at the extreme high potency of PCI-34051 nor the weaker, broader activity of M344.

Enzyme Inhibition Potency Benchmarking Assay Development Pharmacology

Structural Class Distinction: CRA-19156 Biphenyl Scaffold Provides a Different Chemical Starting Point than the Indole-Based PCI-34051

CRA-19156 features a biphenyl core with a dimethylamide substituent, classifying it within the benzamide/hydroxamate class of HDAC inhibitors . In contrast, the comparator PCI-34051 possesses an indole-based core structure [1]. This fundamental scaffold difference constitutes a class-level inference that the two compounds offer distinct chemical starting points for lead optimization. While both inhibit HDAC8, their divergent chemotypes provide orthogonal opportunities for medicinal chemistry campaigns, addressing different intellectual property spaces and offering distinct options for tuning physicochemical and pharmacokinetic properties.

Medicinal Chemistry Scaffold Hopping SAR Studies Chemical Biology

Defined Research and Industrial Applications for CRA-19156 (3-[4-(Hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide)


Structure-Guided Design and Computational Chemistry of HDAC8 Inhibitors

CRA-19156 is the optimal reference compound for computational chemists and structural biologists engaged in the rational design of novel HDAC8 inhibitors. The availability of a high-resolution co-crystal structure (PDB: 1VKG at 2.20 Å) enables accurate molecular docking, binding free energy calculations, and molecular dynamics simulations to guide the optimization of lead compounds [1]. This structural data allows for the precise modeling of zinc-binding group interactions and the exploration of chemical space within the HDAC8 catalytic tunnel, a capability not afforded by many alternative HDAC8 probes lacking publicly available structural data.

Isoform-Selectivity Profiling and Chemical Biology Tool Validation

In chemical biology studies aimed at deconvoluting the specific roles of HDAC8 in cellular processes, CRA-19156 serves as a more targeted tool compared to pan-HDAC inhibitors like CRA-026440 [1][2]. Its narrower inhibitory spectrum, with an IC50 of 100 nM for HDAC8, minimizes the confounding effects of off-target isoform inhibition that plague broad-spectrum inhibitors. This makes it a superior choice for experiments designed to validate the biological effects specifically attributable to HDAC8 inhibition, such as in studies of neuroblastoma differentiation or T-cell function.

SAR Benchmarking and Chemical Scaffold Diversification

Medicinal chemistry teams seeking to explore diverse chemical space around HDAC8 inhibition can utilize CRA-19156 as a key benchmark for structure-activity relationship (SAR) studies. Its biphenyl scaffold, intermediate potency (HDAC8 IC50 = 100 nM), and hydroxamate zinc-binding group provide a distinct chemical starting point compared to the indole-based PCI-34051 (IC50 = 10 nM) [1][2][3]. Procuring CRA-19156 enables scaffold-hopping strategies and facilitates the comparison of potency and selectivity trends across different chemotypes, which is essential for developing novel intellectual property in the HDAC inhibitor field.

Quote Request

Request a Quote for CRA-19156

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.